TMB dihydrochloride

Description

Properties

IUPAC Name |

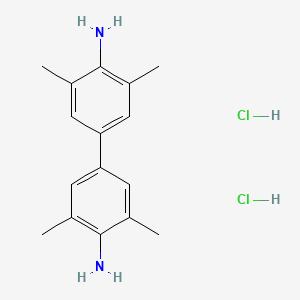

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRGZULARUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070067 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-73-0, 207738-08-7 | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3',5,5'-Tetramethylbenzidine Dihydrochloride (TMB Dihydrochloride)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a non-carcinogenic chromogenic substrate for peroxidases, most notably horseradish peroxidase (HRP).[1] Its high sensitivity and safety profile have made it a preferred substitute for benzidine and other potentially hazardous chromogens in various biochemical assays.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of TMB dihydrochloride, with a focus on its use in Enzyme-Linked Immunosorbent Assays (ELISA).

Chemical Properties and Structure

This compound is the salt form of TMB, which enhances its solubility in aqueous media, making it a versatile reagent in the laboratory.[2][3] It is typically available as an anhydrous, hydrate, or dihydrate powder, which can affect its molecular weight.[4][5] The compound is sensitive to moisture and light.[1][6]

Quantitative Data Summary

The key chemical and physical properties of this compound and its hydrated forms are summarized in the table below for easy comparison.

| Property | Value | Form | Citations |

| Molecular Formula | C16H22Cl2N2 or C16H20N2 · 2HCl | Anhydrous Dihydrochloride | [2][7][8] |

| C16H20N2 · 2HCl · xH2O | Dihydrochloride Hydrate | [4][9] | |

| C16H20N2 · 2HCl · 2H2O | Dihydrochloride Dihydrate | [5][10] | |

| Molecular Weight | 313.27 g/mol | Anhydrous Dihydrochloride | [2][4][7] |

| 349.3 g/mol | Dihydrochloride Dihydrate | [5][10] | |

| Appearance | White to off-white, light brown crystalline powder | N/A | [1][5][8][9] |

| Melting Point | >300 °C | N/A | [1][2][6][8][11] |

| UV/Vis Absorbance (λmax) | 295 nm | N/A | [9] |

| Solubility (Water) | 2 mg/mL (6.38 mM) | N/A | [7][12] |

| Solubility (DMSO) | ~1-6 mg/mL | N/A | [1][7][9][12] |

| Solubility (Ethanol) | Insoluble | N/A | [7][12] |

Chemical Structure

The structural identity of TMB is well-defined, providing a basis for its chemical reactivity as a peroxidase substrate.

| Identifier | Value | Citations |

| IUPAC Name | 4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline | [13] |

| CAS Number | 64285-73-0 (Dihydrochloride) | [6][7][8] |

| 207738-08-7 (Dihydrochloride Hydrate) | [1][4][5][9] | |

| SMILES | CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | [7] |

| InChI Key | KVCWTKDFVVSVSJ-UHFFFAOYSA-N (Hydrate) | [14] |

Mechanism of Action in Peroxidase Assays

TMB serves as an excellent colorimetric substrate for detecting horseradish peroxidase (HRP) labeled probes in procedures like ELISA and immunohistochemistry.[7][8] The enzymatic reaction involves the oxidation of TMB by peroxidase in the presence of a peroxide (e.g., hydrogen peroxide, H₂O₂).[3][9]

This reaction proceeds in two distinct steps:

-

One-Electron Oxidation: TMB is first oxidized to a blue-colored radical cation. This intermediate forms a charge-transfer complex with unoxidized TMB, which can be measured spectrophotometrically at approximately 652 nm (or 370 nm).[1][3][15]

-

Two-Electron Oxidation: Further oxidation of the radical cation yields a yellow-colored diimine product, which absorbs light at 450 nm.[1]

The reaction can be halted by adding a strong acid (e.g., 2 M sulfuric acid), which converts the blue product to the more stable yellow diimine, often resulting in a 2- to 4-fold increase in signal sensitivity.[3][15]

Caption: Oxidation pathway of TMB by HRP.

Experimental Protocols

The dihydrochloride salt form of TMB is readily soluble in water, making it convenient for preparing assay reagents.[2]

Preparation of TMB Stock Solution

A common stock solution can be prepared by dissolving this compound in an organic solvent or a specific buffer system.

-

Method 1 (Organic Solvent): Prepare a 1 mg/mL stock solution in dimethyl sulfoxide (DMSO).[3][15]

-

Method 2 (Buffer System): Prepare a 0.1 mg/mL stock solution in a phosphate-citrate buffer (e.g., 50 mM NaH₂PO₄, 25 mM citric acid, pH 5.0).[2][11] Gentle heating to 45 °C and sonication may be required for complete dissolution.[2][11]

Preparation of TMB Working Solution for ELISA

A typical working solution for an HRP-based ELISA can be prepared as follows:

-

Dilute the 1 mg/mL TMB stock solution in DMSO 1:10 with a phosphate-citrate buffer (pH 5.0).[3][15]

-

Immediately before use, add 2 µL of fresh 30% hydrogen peroxide (H₂O₂) for every 10 mL of the diluted substrate/buffer solution.[3][15]

Caption: General workflow for TMB use in ELISA.

Storage and Stability

Proper storage is critical to maintain the integrity and performance of this compound and its solutions.

-

Solid Powder: The solid form should be stored at 2-8°C or -20°C, protected from light and moisture.[1][2][9] Under these conditions, it is stable for at least two to four years.[9][15]

-

Stock Solutions:

-

DMSO stock solutions can be stored in aliquots at -20°C for at least two years.[3][7][15]

-

Aqueous stock solutions stored at 4°C should be tightly sealed.[2][11] Oxidation can be visually identified by a faint blue color.[2][11] It is generally not recommended to store aqueous solutions for more than one day.[9]

-

Conclusion

This compound is a highly sensitive and stable chromogenic substrate that is indispensable for HRP-based detection systems in research and diagnostics. Its favorable safety profile and robust performance in assays like ELISA make it a superior choice over traditional substrates. Understanding its chemical properties, mechanism of action, and proper handling protocols is essential for achieving reliable and reproducible experimental results.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,3′,5,5′-Tetramethylbenzidine dihydrochloride hydrate - this compound [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,3',5,5'-Tetramethylbenzidine dihydrochloride | 64285-73-0 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. chembk.com [chembk.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate | 119777-61-6 | FT00584 [biosynth.com]

- 11. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 1 g, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Belgium [carlroth.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. horseradish peroxidase substrate, chromogenic, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Core Principle of TMB Dihydrochloride in Immunoassays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), the accurate and sensitive detection of target molecules is paramount. A cornerstone of this detection is the chromogenic substrate, which generates a quantifiable color signal in the presence of an enzyme-conjugated antibody. Among the most widely used and trusted chromogenic substrates for Horseradish Peroxidase (HRP) is 3,3',5,5'-Tetramethylbenzidine (TMB). This technical guide delves into the fundamental principles of TMB dihydrochloride's action in immunoassays, providing detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows. TMB is favored for its high sensitivity and its safer toxicological profile compared to other chromogenic substrates like o-phenylenediamine (OPD).[1][2]

The Chemical Symphony: HRP, Hydrogen Peroxide, and TMB

The colorimetric signal in a TMB-based immunoassay is the result of a precise enzymatic reaction catalyzed by HRP.[3][4] This reaction involves the oxidation of TMB in the presence of hydrogen peroxide (H₂O₂), which acts as the oxidizing agent.[5] The overall process can be understood as a two-step oxidation of the TMB molecule.

Initially, the colorless TMB substrate is oxidized by the HRP-H₂O₂ complex, resulting in the formation of a blue, one-electron oxidation product.[6][7] This blue product is technically a charge-transfer complex formed between the TMB radical cation and the unoxidized TMB.[6][8] This complex exhibits a maximum absorbance at approximately 652 nm.[6][8]

The reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][9] This acidification step serves two purposes: it halts the enzymatic activity of HRP and it converts the blue intermediate into a stable, yellow diimine product.[6][7] This yellow product has a higher molar absorptivity and a maximum absorbance at 450 nm, leading to an amplified signal.[7][9]

Visualizing the Reaction Pathway

The enzymatic oxidation of TMB by HRP is a cyclical process. The following diagram illustrates the key steps in this signaling pathway.

Caption: The enzymatic oxidation of TMB by HRP, illustrating the catalytic cycle and the resulting chromogenic products.

Quantitative Data Summary

The performance of TMB as a chromogenic substrate is characterized by its absorbance properties at different stages of the reaction. The following table summarizes key quantitative data for TMB in immunoassays.

| Parameter | Value | Reference |

| TMB (Reduced Form) | ||

| Maximum Absorbance (λmax) | ~285 nm | [6] |

| One-Electron Oxidation Product (Blue) | ||

| Maximum Absorbance (λmax) | 370 nm and 652 nm | [9][10] |

| Molar Extinction Coefficient (ε) at 653 nm | 3.9 x 10⁴ M⁻¹cm⁻¹ | [7] |

| Two-Electron Oxidation Product (Yellow) | ||

| Maximum Absorbance (λmax) | 450 nm | [9][10] |

| Molar Extinction Coefficient (ε) at 450 nm | 5.9 x 10⁴ M⁻¹cm⁻¹ | [7] |

Detailed Experimental Protocols

A typical ELISA protocol utilizing TMB as the substrate involves several key steps. The following provides a detailed methodology for a standard indirect ELISA.

Materials and Reagents:

-

Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6

-

Antigen: Specific to the assay, diluted in Coating Buffer

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

-

Primary Antibody: Specific to the antigen, diluted in Blocking Buffer

-

Secondary Antibody-HRP Conjugate: Specific to the primary antibody, diluted in Blocking Buffer

-

TMB Substrate Solution: A ready-to-use solution containing TMB and hydrogen peroxide.

-

Stop Solution: 2 M Sulfuric Acid (H₂SO₄) or 1 N Hydrochloric Acid (HCl)

-

96-well Microplate

Experimental Workflow Diagram:

Caption: A standard workflow for an indirect ELISA protocol using a TMB substrate system.

Step-by-Step Procedure:

-

Antigen Coating: Add 100 µL of the antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the wash step as in step 2.

-

Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody-HRP Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well.[11][12] Incubate for 5-30 minutes at room temperature in the dark, or until a desired color develops.[9][12]

-

Stopping the Reaction: Add 50-100 µL of Stop Solution to each well.[9][13] The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[9] It is recommended to also measure a reference wavelength (e.g., 540 nm or 570 nm) to correct for optical imperfections in the plate.[13][14]

Conclusion

This compound remains a cornerstone of sensitive and reliable immunoassays due to its robust performance as an HRP substrate. Understanding the underlying principles of its enzymatic oxidation, the resulting chromogenic products, and the standardized protocols for its use is crucial for researchers, scientists, and drug development professionals seeking to generate accurate and reproducible data. By following the detailed methodologies and leveraging the quantitative data presented in this guide, users can effectively harness the power of TMB in their immunoassay applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Tetramethylbenzidine--a chromogenic substrate for peroxidase in enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 4. Surmodics - TMB Peroxidase Substrate Kit - Microwell & ELISA [shop.surmodics.com]

- 5. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Targeted Control of TMB Coloring - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. gentaurpdf.com [gentaurpdf.com]

- 13. bmrservice.com [bmrservice.com]

- 14. biology.stackexchange.com [biology.stackexchange.com]

An In-depth Technical Guide to the TMB Dihydrochloride Reaction with Horseradish Peroxidase

For researchers, scientists, and drug development professionals leveraging enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry, the reaction between 3,3',5,5'-tetramethylbenzidine (TMB) dihydrochloride and horseradish peroxidase (HRP) is a cornerstone of sensitive colorimetric detection. This guide provides a detailed examination of the core mechanism, offers experimental protocols, and presents quantitative data to empower effective application of this critical biochemical tool.

The Core Reaction Mechanism: A Step-by-Step Oxidation

The reaction is initiated when hydrogen peroxide (H₂O₂), a substrate for HRP, oxidizes the heme iron center of the enzyme.[1][2] This creates a highly reactive enzyme intermediate known as Compound I.[1][3][4] The catalytic cycle of HRP is a well-established ping-pong mechanism involving two single-electron transfer steps.[5][6]

Step 1: Activation of HRP. The resting state of HRP contains a ferric (Fe³⁺) heme group.[7][8] Hydrogen peroxide binds to the active site and, through a process involving key amino acid residues like histidine and arginine, facilitates the heterolytic cleavage of the O-O bond.[3][4] This results in the formation of Compound I, an oxoferryl (Fe⁴⁺=O) species with a porphyrin π-cation radical, and the release of a water molecule.[1][4][8]

Step 2: First One-Electron Oxidation of TMB. TMB, a chromogenic substrate, then donates an electron to Compound I, reducing it to Compound II (Fe⁴⁺=O). This first oxidation of TMB results in the formation of a blue-green colored cation radical (TMB•⁺).[1][2][5] This radical is in equilibrium with a charge-transfer complex formed between one molecule of oxidized TMB (diimine) and one molecule of reduced TMB (diamine).[1][2][6] This complex is responsible for the characteristic blue color observed during the reaction, with a maximum absorbance around 652 nm.[1][9]

Step 3: Second One-Electron Oxidation of TMB. A second molecule of TMB donates an electron to Compound II, regenerating the resting state of the HRP enzyme (Fe³⁺) and producing a second TMB cation radical. This completes the catalytic cycle, allowing a single HRP molecule to process numerous TMB and H₂O₂ molecules, leading to signal amplification.

Step 4: Formation of the Final Product and Reaction Termination. The continuous oxidation of TMB leads to the accumulation of the two-electron oxidation product, a yellow diimine (TMB²⁺).[1][2][10] The reaction is typically stopped by the addition of an acidic solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[10][11][12] The low pH environment denatures the HRP enzyme, halting the reaction.[1] The acid also protonates the diimine product, causing a color change from blue-green to a stable yellow, with a maximum absorbance at 450 nm.[1][11][12] This acid-stopped yellow product offers enhanced sensitivity for quantification.[1][13]

Visualizing the Reaction Pathway

The intricate steps of the TMB oxidation by HRP can be visualized through the following signaling pathway diagram.

Caption: The catalytic cycle of HRP and the subsequent oxidation of TMB.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the TMB-HRP reaction.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) of Oxidized TMB | ||

| Charge-Transfer Complex (Blue, ~652 nm) | 3.9 x 10⁴ M⁻¹ cm⁻¹ | [1] |

| Diimine (Yellow, 450 nm) | 5.9 x 10⁴ M⁻¹ cm⁻¹ | [1] |

| Absorbance Maxima | ||

| Unoxidized TMB (Diamine) | ~285 nm | [1] |

| One-Electron Oxidation Product (Blue) | ~370 nm and 652 nm | [13][14] |

| Two-Electron Oxidation Product (Yellow) | ~450 nm | [1][13] |

| Kinetic Parameters | ||

| Rate constant for Compound I formation | 2.6 x 10⁷ M⁻¹ s⁻¹ | [6] |

| Rate constant for Compound I reduction by TMB | 3.6 x 10⁶ M⁻¹ s⁻¹ | [6] |

| Rate constant for Compound II reduction by TMB | 9.4 x 10⁵ M⁻¹ s⁻¹ | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common applications of the TMB-HRP system.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the final steps of a typical indirect ELISA.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. Mechanism of reaction of hydrogen peroxide with horseradish peroxidase: identification of intermediates in the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of the oxidation of 3,5,3',5'-tetramethylbenzidine by myeloperoxidase determined by transient- and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. itwreagents.com [itwreagents.com]

- 10. researchgate.net [researchgate.net]

- 11. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 12. biomat.it [biomat.it]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

TMB Dihydrochloride Solubility in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,3',5,5'-tetramethylbenzidine (TMB) dihydrochloride in various aqueous buffer systems. Understanding the solubility characteristics of TMB dihydrochloride is critical for its effective use as a chromogenic substrate in a wide range of biochemical assays, including Enzyme-Linked Immunosorbent Assays (ELISAs).

Core Concepts in this compound Solubility

This compound is known to be sparingly soluble in aqueous buffers, a factor that is significantly influenced by the pH and composition of the buffer, as well as the presence of co-solvents.[1] For many applications, a common practice is to first dissolve the this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the desired aqueous buffer.[1]

The pH of the aqueous solution plays a crucial role in the solubility of TMB. Its solubility is generally improved at an acidic pH, which facilitates the protonation of one of the amine groups on the TMB molecule. However, excessively low pH can lead to the protonation of both amine groups, which may render the substrate less sensitive to catalytic oxidation.[2]

Quantitative Solubility Data

| Solvent/Buffer System | Concentration | Conditions | Source(s) |

| Organic Solvents | |||

| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | Inert gas purge recommended for stock solutions. | [1] |

| Dimethyl sulfoxide (DMSO) | ~1.7 mg/mL | - | [3] |

| Dimethyl sulfoxide (DMSO) | 6 mg/mL | Fresh, non-moisture-absorbing DMSO recommended. | [4][5] |

| Ethyl acetate | 50 mg/mL | Clear to very slightly hazy solution. | [4] |

| Aqueous Solutions | |||

| Water | 2 mg/mL | - | [4][5][6] |

| Acetic acid: Water (1:2) | 20 mg/mL | Clear to slightly hazy solution. | [4] |

| Aqueous Buffer Systems | |||

| DMSO:PBS (1:300), pH 7.2 | ~30 µg/mL | Prepared by first dissolving in DMSO and then diluting. | [1] |

| Phosphate citrate buffer (50 mM NaH₂PO₄, 25 mM citric acid), pH 5.0 | 0.1 mg/mL | Requires heating to 45°C and sonication for solubilization. | [7][8][9] |

Experimental Protocols for Preparing this compound Solutions

The following protocols, derived from manufacturer's datasheets and scientific literature, provide detailed methodologies for preparing this compound solutions. These protocols also serve as an indirect measure of its solubility under specific experimental conditions.

Protocol 1: Preparation of a TMB Stock Solution in DMSO

This protocol is a common starting point for preparing TMB working solutions for various assays.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: In a suitable container, add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 1 mg/mL or 10 mg/mL).

-

Mixing: Vortex or mix the solution until the this compound is completely dissolved.

-

Inert Gas Purge (Optional but Recommended): For long-term storage, it is recommended to purge the stock solution with an inert gas, such as nitrogen or argon, to minimize oxidation.[1]

-

Storage: Store the stock solution in aliquots at -20°C.[5][10]

Protocol 2: Preparation of a TMB Working Solution in a Phosphate-Citrate Buffer

This protocol is frequently used for ELISA applications.

-

Prepare Buffer: Prepare a phosphate-citrate buffer (e.g., 50 mM NaH₂PO₄, 25 mM citric acid) and adjust the pH to 5.0.

-

Dilution: Immediately before use, dilute a TMB stock solution in DMSO (e.g., 1 mg/mL) into the phosphate-citrate buffer. A common dilution is 1:10, resulting in a final TMB concentration of 0.1 mg/mL in a buffer containing 10% DMSO.[5][10]

-

Addition of Hydrogen Peroxide: For peroxidase-based assays, add hydrogen peroxide (H₂O₂) to the working solution to a final concentration of approximately 0.01-0.03%.

Protocol 3: Direct Solubilization in a Phosphate-Citrate Buffer

This method bypasses the use of an organic co-solvent but requires additional steps to achieve dissolution.

-

Prepare Buffer: Prepare a phosphate-citrate buffer (50 mM NaH₂PO₄, 25 mM citric acid) and adjust the pH to 5.0.

-

Dispersion: Add this compound powder directly to the buffer to a final concentration of 0.1 mg/mL.

-

Solubilization: Heat the mixture to 45°C and sonicate until the this compound is completely dissolved.[7][8][9]

-

Storage: If not used immediately, store the solution at 4°C and protect it from light. A color shift to faint blue indicates oxidation.[7][8][9]

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for preparing this compound solutions and a conceptual representation of the factors influencing its solubility.

Caption: Workflow for this compound solution preparation.

Caption: Key factors affecting this compound solubility.

Conclusion

The solubility of this compound in aqueous buffers is a multifaceted issue with pH, buffer composition, and the use of co-solvents being the primary determining factors. While a definitive, comparative dataset across all common laboratory buffers is not currently available, the information and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively prepare and utilize this compound solutions in their work. For maximal solubility and stability in aqueous systems, the recommended approach involves initial dissolution in DMSO followed by dilution in an appropriate acidic buffer, such as a phosphate-citrate buffer at pH 5.0.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tmb-PS | Benchchem [benchchem.com]

- 4. horseradish peroxidase substrate, chromogenic, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]

- 8. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Belgium [carlroth.com]

- 9. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 1 g, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Switzerland [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of TMB Dihydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage conditions for 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride powder. Adherence to these guidelines is essential to ensure the compound's integrity, performance in assays, and the reproducibility of experimental results.

Core Stability Profile

TMB dihydrochloride is a sensitive chromogenic substrate widely used in enzyme-linked immunosorbent assays (ELISAs) and other immunohistochemical techniques.[1][2] Its stability is paramount for accurate and reliable outcomes. The primary factors influencing the stability of the powder form are temperature, light, and moisture.

Key Stability Characteristics:

-

Physical Appearance: Typically a yellowish to light brown crystalline powder.[3] Any significant change in color or appearance may indicate degradation.

-

Thermal Stability: The material is generally stable under recommended storage temperatures. However, exposure to high temperatures can lead to degradation.

-

Photosensitivity: this compound is photosensitive and must be protected from light to prevent degradation.[1]

-

Hygroscopicity: The compound can be sensitive to moisture, and storage in a desiccated environment is crucial.

Recommended Storage Conditions and Shelf Life

Proper storage is the most critical factor in maintaining the long-term stability and performance of this compound powder.

Table 1: Recommended Storage Conditions for this compound Powder

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | -20°C or 2-8°C | To minimize thermal degradation and maintain long-term stability. | [1][2][4][5] |

| Light | Store in the dark (e.g., in an amber vial or a light-blocking container). | TMB is photosensitive and can degrade upon exposure to light. | [1][3] |

| Atmosphere | Store desiccated. Keep container tightly sealed. | To protect from moisture, which can compromise the powder's integrity. | [1][6][7] |

| Container | A tightly sealed, light-resistant container (e.g., glass or polyethylene). | To prevent exposure to light and moisture, and to avoid leaks. | [8] |

Shelf Life and Retest Dating:

When stored under the recommended conditions, this compound powder is expected to remain stable for an extended period.

Table 2: Shelf Life and Retest Period for this compound Powder

| Parameter | Duration | Notes | Source(s) |

| Shelf Life | 2 to 3 years | This is the period during which the product is expected to remain within its approved specifications. | [2][9][10] |

| Retest Period | To be determined by the user based on stability studies. | The date after which the material should be re-examined to ensure it is still suitable for its intended use. This is a common practice in drug development. | [11][12] |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound powder, based on established principles of stability testing for chemical substances.

3.1. Long-Term Stability Testing (Real-Time)

This study is designed to evaluate the stability of the powder under the recommended storage conditions over its intended shelf life.

Methodology:

-

Sample Preparation: Store multiple, sealed aliquots of this compound powder from the same batch in its final packaging under the recommended storage conditions (e.g., 2-8°C, protected from light, and desiccated).

-

Testing Intervals: Pull samples for analysis at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Procedures: At each time point, assess the following:

-

Appearance: Visually inspect for any changes in color or physical form.

-

Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound and quantify any degradation products.

-

Performance: Prepare a working solution of the TMB and use it in a standardized ELISA or a direct peroxidase activity assay to evaluate its chromogenic performance. Key metrics include the signal-to-noise ratio and the kinetic profile of the color development.

-

-

Data Analysis: Plot the purity and performance data over time. The shelf life is the time point at which the compound no longer meets the pre-defined acceptance criteria.

3.2. Accelerated Stability Testing

This study is designed to predict the long-term stability of the powder by subjecting it to elevated stress conditions.

Methodology:

-

Sample Preparation: Store multiple, sealed aliquots of this compound powder from the same batch in its final packaging under accelerated conditions (e.g., 40°C with 75% relative humidity, protected from light).[13][14][15]

-

Testing Intervals: Pull samples for analysis at shorter, more frequent intervals (e.g., 0, 1, 3, and 6 months).

-

Analytical Procedures: Perform the same analytical procedures as described for the long-term stability testing (Appearance, Purity, and Performance).

-

Data Analysis: Significant changes in the product's properties under accelerated conditions can indicate potential stability issues. If a significant change occurs within the first 3 months, the proposed shelf life should be based on the long-term stability data.[16] The data can also be used with the Arrhenius equation to project a tentative shelf life at the recommended storage temperature.

Visualizations

4.1. Logical Workflow for Handling and Storage

Caption: Recommended handling and storage workflow for this compound powder.

4.2. Experimental Workflow for Stability Testing

Caption: General experimental workflow for stability testing of this compound powder.

4.3. TMB Oxidation Pathway in Peroxidase Reaction

Caption: Simplified reaction pathway of TMB oxidation by HRP.

References

- 1. goldbio.com [goldbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. horseradish peroxidase substrate, chromogenic, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]

- 12. ARL Bio Pharma | Expiration Dates and Retesting of Pharmaceutical Ingredients [arlok.com]

- 13. microchemlab.com [microchemlab.com]

- 14. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

TMB Dihydrochloride: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety data, handling precautions, and experimental applications of 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document compiles critical information from various safety data sheets (SDS) and scientific publications to ensure the safe and effective use of this common chromogenic substrate.

Section 1: Safety Data and Hazard Identification

TMB dihydrochloride is a substance that requires careful handling in a laboratory setting. While some suppliers classify the hydrate form as not hazardous under OSHA 2012 and GHS, others classify the dihydrochloride as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] It is crucial to consult the specific safety data sheet for the product in use.

GHS Classification

The Globally Harmonized System (GHS) classification for this compound can vary depending on the supplier and the specific form of the chemical (e.g., hydrate vs. anhydrous). A common classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: MedChemExpress SDS[1]

GHS Label Elements

Pictogram:

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

-

Disposal: Dispose of contents/container in accordance with local regulations.

Section 2: Quantitative Data

The following tables summarize the available quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂Cl₂N₂ | MedChemExpress[1] |

| Molecular Weight | 313.27 g/mol | MedChemExpress[1] |

| Appearance | White to off-white or light cream solid/powder | Multiple sources |

| Melting Point | >300 °C | Spectrum Chemical[2] |

| Solubility | Water: 2 mg/mLDMSO: 6 mg/mL | Selleck Chemicals[3] |

| Storage Temperature | 4°C or -20°C, protected from light and moisture | MedChemExpress, Interchim[1][4] |

Toxicological Data

Acute toxicity data for this compound is not consistently available across all safety data sheets. Many sources state that the toxicological properties have not been fully investigated.

| Parameter | Value | Species | Route | Source |

| LD50 | Not available | Rat | Oral | Multiple SDS |

| LC50 | Not available | Rat | Inhalation | Multiple SDS |

It is important to handle this chemical with the assumption that it is potentially hazardous, following all recommended safety precautions.

Section 3: Handling and Storage Precautions

Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Engineering Controls

-

Work in a well-ventilated area. The use of a fume hood is recommended to minimize inhalation exposure.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated. Wear a lab coat or other protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[5]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not ingest or inhale.[5]

-

Avoid the formation of dust and aerosols.[1]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperatures are typically 4°C or -20°C.[1][4]

-

Protect from light and moisture, as the substance is light and moisture sensitive.[6]

Section 4: Experimental Protocols

This compound is a widely used chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA).

Preparation of TMB Substrate Solution for ELISA

This protocol is a general guideline. Optimal concentrations and incubation times should be determined experimentally.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-citrate buffer (pH 5.0) or 0.1 M sodium acetate solution (pH 6.0)

-

30% Hydrogen peroxide (H₂O₂)

-

Stop solution (e.g., 1 M H₂SO₄ or 2 N HCl)

Procedure:

-

Prepare TMB Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL. This stock solution can be stored at -20°C in aliquots.

-

Prepare Working Substrate Solution: Immediately before use, dilute the TMB stock solution in phosphate-citrate buffer or sodium acetate buffer. A common final concentration is 0.1 mg/mL.

-

Add Hydrogen Peroxide: Add 30% H₂O₂ to the working substrate solution to a final concentration of approximately 0.01%. This is the active substrate solution and should be used immediately.

-

Assay Procedure:

-

After the final wash step of the ELISA, add 100 µL of the TMB working solution to each well.

-

Incubate the plate at room temperature, protected from light, for 5-30 minutes. A blue color will develop in the presence of HRP activity.

-

To stop the reaction, add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

-

Section 5: Visualizations

Biochemical Pathway of TMB Oxidation

The following diagram illustrates the enzymatic reaction of TMB with horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), leading to the formation of a colored product.

Caption: The HRP-catalyzed oxidation of TMB in the presence of H₂O₂.

Experimental Workflow for ELISA

The diagram below outlines a typical workflow for an indirect ELISA using a TMB substrate.

Caption: A generalized workflow for an indirect ELISA protocol.

Section 6: Accidental Release and First Aid Measures

Accidental Release

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]

-

Environmental Precautions: Should not be released into the environment.[5]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

First Aid

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

This technical guide is intended for informational purposes only and should not be substituted for a thorough review of the manufacturer's safety data sheet. Always prioritize safety and follow established laboratory protocols when handling any chemical substance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 3,3 ,5,5 -Tetramethylbenzidine dihydrochloride hydrate this compound [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. durhamtech.edu [durhamtech.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem [pubchem.ncbi.nlm.nih.gov]

TMB Dihydrochloride vs. TMB Free Base: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme-linked immunosorbent assays (ELISAs) and other horseradish peroxidase (HRP)-based detection methods, 3,3’,5,5’-Tetramethylbenzidine (TMB) is a widely utilized chromogenic substrate. Its popularity stems from its high sensitivity and safer profile compared to other chromogens like o-phenylenediamine dihydrochloride (OPD). TMB is commercially available in two primary forms: the free base and the dihydrochloride salt. The choice between these two forms is often a matter of practical consideration, hinging on factors like solubility, stability, and ease of use in preparing substrate solutions. This technical guide provides an in-depth comparison of TMB dihydrochloride and TMB free base, offering researchers the necessary information to make an informed decision for their specific applications.

Core Differences and Physicochemical Properties

The fundamental distinction between TMB free base and this compound lies in their chemical structure and, consequently, their physical properties. TMB free base is the parent molecule, while this compound is its salt form, where two molecules of hydrogen chloride have been added to the two amine groups on the TMB molecule. This seemingly minor difference has significant implications for their handling and use in the laboratory.

The most critical difference is their solubility. This compound is readily soluble in aqueous buffers, which simplifies the preparation of working solutions for ELISAs and other aqueous-based assays[1]. In contrast, TMB free base is insoluble in water and requires dissolution in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before it can be diluted into an aqueous buffer system[1].

This difference in solubility also influences their stability. The dihydrochloride salt form is generally more stable and has a longer shelf life as a solid and in aqueous solution compared to the free base[1]. TMB free base is more susceptible to oxidation, which can lead to a colored background in assays[1].

A summary of the key physicochemical properties is presented in Table 1.

| Property | This compound | TMB Free Base |

| Synonyms | TMB·2HCl, this compound hydrate | TMB |

| Molecular Formula | C₁₆H₂₀N₂·2HCl | C₁₆H₂₀N₂ |

| Molecular Weight | ~313.27 g/mol (anhydrous)[2] | ~240.35 g/mol [3] |

| Appearance | White to off-white or pale green crystalline powder | White to yellowish crystalline powder |

| Solubility in Water | Soluble[1][4] | Insoluble[1] |

| Solubility in Organic Solvents | Soluble in DMSO[4] | Soluble in DMSO, ethanol[1] |

| Stability | More stable, longer shelf life[1] | Less stable, prone to oxidation[1] |

The HRP-TMB Reaction: A Shared Pathway

Despite their differences in solubility and stability, both this compound and TMB free base function identically as chromogenic substrates for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the one-electron oxidation of TMB. This initial oxidation results in the formation of a blue-colored charge-transfer complex, which is a radical cation of TMB. This blue product can be measured spectrophotometrically at wavelengths of approximately 370 nm and 652 nm[2][3].

For endpoint ELISAs, the reaction is typically stopped by the addition of an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic environment facilitates a second one-electron oxidation, converting the blue charge-transfer complex into a yellow diimine product. This yellow product has a single, strong absorbance maximum at 450 nm[2][3]. The conversion to the yellow diimine not only stops the enzymatic reaction but also significantly enhances the sensitivity of the assay, often by a factor of 2 to 4[5].

The molar extinction coefficients for the blue and yellow TMB reaction products are provided in Table 2.

| TMB Reaction Product | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| Blue Charge-Transfer Complex | ~652 nm | 39,000 M⁻¹cm⁻¹ |

| Yellow Diimine | ~450 nm | 59,000 M⁻¹cm⁻¹ |

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the HRP-TMB reaction pathway and a typical experimental workflow for an ELISA using TMB.

Caption: The HRP-TMB reaction pathway.

Caption: A generalized ELISA workflow using a TMB substrate.

Experimental Protocols: Preparing TMB Substrate Solutions

The primary practical difference between this compound and TMB free base is in the preparation of the substrate solution. Below are detailed methodologies for preparing working solutions from both forms.

Protocol 1: Preparation of TMB Substrate Solution from TMB Free Base

Materials:

-

TMB free base powder

-

Dimethyl sulfoxide (DMSO), high purity

-

Phosphate-citrate buffer (0.05 M, pH 5.0) or a similar acidic buffer

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

Methodology:

-

Prepare TMB Stock Solution (10 mg/mL):

-

Weigh out 10 mg of TMB free base and place it in a light-protected microcentrifuge tube.

-

Add 1 mL of DMSO to the tube.

-

Vortex thoroughly until the TMB is completely dissolved. This stock solution can be stored at -20°C for several months.

-

-

Prepare TMB Working Solution:

-

In a separate tube, add 9 mL of phosphate-citrate buffer (pH 5.0).

-

Add 1 mL of the TMB stock solution to the buffer and mix well.

-

Immediately before use, add 2 µL of 30% H₂O₂ to the 10 mL of the diluted TMB solution. Mix gently by inversion.

-

The working solution is now ready to be added to the ELISA plate. It should be used within a few hours and protected from light.

-

Protocol 2: Preparation of TMB Substrate Solution from this compound

Materials:

-

This compound powder

-

Phosphate-citrate buffer (0.05 M, pH 5.0) or a similar acidic buffer

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Volumetric flask or conical tube

-

Pipettes and tips

-

Magnetic stirrer and stir bar (optional)

Methodology:

-

Prepare TMB Working Solution:

-

Weigh out the desired amount of this compound. For a typical working concentration of 0.4 g/L, weigh 4 mg of this compound for every 10 mL of final solution.

-

Add the this compound powder directly to the appropriate volume of phosphate-citrate buffer (pH 5.0).

-

Mix thoroughly by vortexing or using a magnetic stirrer until the powder is completely dissolved.

-

Immediately before use, add 2 µL of 30% H₂O₂ for every 10 mL of the TMB solution. Mix gently by inversion.

-

The working solution is now ready for use and should be protected from light.

-

Practical Considerations and Recommendations

While both forms of TMB will yield identical results when prepared correctly, there are several practical factors to consider when choosing between them[6].

This compound:

-

Advantages:

-

Ease of Use: Its direct solubility in aqueous buffers makes it more convenient and faster to prepare, especially for routine and high-throughput applications[1].

-

Higher Stability: The salt form is generally more stable, reducing the risk of background signal due to substrate degradation[1].

-

Cost-Effective: Often more affordable for general ELISA applications[1].

-

-

Disadvantages:

-

Chloride Ion Interference: In rare, specific electrochemical or other sensitive assays, the presence of chloride ions could potentially interfere with the reaction. In such cases, TMB sulfate may be a more suitable alternative[1].

-

TMB Free Base:

-

Advantages:

-

Customization: The need to dissolve it in an organic solvent allows for greater flexibility in formulating custom substrate buffers for specialized, non-aqueous systems or when specific organic co-solvents are required[1].

-

Purer Baseline: In some sensitive assays, starting with the free base might offer a purer baseline as there are no additional salts present[3].

-

-

Disadvantages:

-

Inconvenience: The extra step of dissolving in an organic solvent can be more time-consuming and introduces an additional reagent into the assay.

-

Lower Stability: It is more prone to oxidation, requiring more careful handling and storage to prevent degradation and increased background[1].

-

Safety: The use of organic solvents like DMSO requires appropriate safety precautions.

-

Conclusion

The choice between this compound and TMB free base is primarily one of laboratory convenience and specific assay requirements. For the majority of standard aqueous-based ELISAs, This compound is the recommended choice due to its ease of use, higher stability, and cost-effectiveness. Its direct solubility in aqueous buffers streamlines the workflow and reduces the potential for variability associated with dissolving the substrate in an organic solvent.

TMB free base remains a valuable option for researchers who need to develop custom substrate formulations, particularly for non-aqueous systems, or for those conducting highly sensitive assays where the absence of additional salts is critical. Ultimately, when prepared to the same final concentration in the appropriate buffer, both forms will perform identically as HRP substrates, delivering the high sensitivity and reliability that have made TMB a cornerstone of modern immunoassays.

References

A Technical Deep Dive: Selecting Between TMB Dihydrochloride and TMB Sulfate for Horseradish Peroxidase-Based Assays

For Immediate Release

This technical guide provides an in-depth comparison of 3,3’,5,5’-Tetramethylbenzidine (TMB) dihydrochloride and TMB sulfate, two common salt forms of the chromogenic substrate used in horseradish peroxidase (HRP)-based assays such as ELISA. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the optimal TMB salt for their specific assay requirements.

Introduction: The Role of TMB in HRP-Based Assays

TMB is a sensitive and widely used chromogenic substrate for HRP. In the presence of HRP and hydrogen peroxide (H₂O₂), TMB is oxidized, resulting in a blue-colored product with a maximum absorbance at 652 nm. The reaction can be stopped by the addition of an acid, such as sulfuric acid, which converts the blue product to a yellow-colored product with a maximum absorbance at 450 nm. The intensity of the color is directly proportional to the amount of HRP activity, which in turn correlates with the quantity of the analyte in the sample.

The choice between the dihydrochloride and sulfate salt of TMB can impact several key aspects of an assay, including substrate solubility, solution stability, and potentially, assay sensitivity. This guide will explore these differences to provide a clear rationale for selecting the appropriate TMB salt.

Chemical and Physical Properties

The primary difference between TMB dihydrochloride and TMB sulfate lies in their counter-ions, which influence their solubility and stability.

| Property | This compound | TMB Sulfate | TMB Free Base (for reference) |

| CAS Number | 207738-08-7[1] | 54827-18-8[1] | 54827-17-7[1] |

| Molecular Formula | C₁₆H₂₀N₂ · 2HCl | C₁₆H₂₀N₂ · H₂SO₄ | C₁₆H₂₀N₂ |

| Solubility in Water | High[1] | Moderate[1] | Insoluble[1] |

| Primary Advantage | Ease of use due to high water solubility.[1] | Chloride-free, suitable for chloride-sensitive assays.[1] | Use in non-aqueous systems.[1] |

| Primary Disadvantage | Presence of chloride ions may interfere with certain electrochemical detection methods. | Lower water solubility compared to the dihydrochloride salt. | Requires organic solvents for dissolution.[1] |

| Stability | Good stability, leading to a longer shelf life.[1] | Enhanced stability once dissolved.[1] | Prone to oxidation.[1] |

Performance in Specific Assays

While direct head-to-head quantitative performance data is scarce in publicly available literature, the choice between this compound and TMB sulfate can be guided by their inherent properties and the specific requirements of the assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

For routine ELISA applications, This compound is often the preferred choice due to its high water solubility, which simplifies the preparation of aqueous substrate solutions.[1] Its ease of use and cost-effectiveness make it a practical option for high-throughput screening and standard immunoassays.[1]

TMB sulfate is recommended for assays where chloride ions could potentially interfere with the reaction or detection system, such as in certain electrochemical detection-based ELISAs that may use a silver/silver chloride (Ag/AgCl) electrode.[1] Some sources suggest that TMB sulfate may offer higher sensitivity under strongly acidic conditions, although quantitative data to support this is limited.[1]

Other Immunoassays

The principles guiding the choice of TMB salt in ELISA are also applicable to other HRP-based immunoassays, such as immunohistochemistry (IHC) and Western blotting. For most standard applications, the convenience of this compound is a significant advantage. However, in specialized research contexts where the absence of chloride ions is critical, TMB sulfate provides a valuable alternative.

Experimental Protocols

The following are generalized protocols for the preparation of TMB substrate solutions from their salt forms. It is crucial to note that optimal concentrations and incubation times will vary depending on the specific assay conditions and should be determined empirically.

Preparation of this compound Substrate Solution

This protocol is adapted from common laboratory practices for preparing a TMB substrate solution from the dihydrochloride salt.

Materials:

-

This compound

-

Phosphate-citrate buffer (0.05 M, pH 5.0)

-

30% Hydrogen peroxide (H₂O₂)

-

Dimethyl sulfoxide (DMSO, optional, for stock solution)

Procedure:

-

Prepare Phosphate-Citrate Buffer (0.05 M, pH 5.0):

-

Mix 25.7 ml of 0.2 M dibasic sodium phosphate with 24.3 ml of 0.1 M citric acid and bring the final volume to 100 ml with deionized water.

-

Adjust the pH to 5.0 if necessary.

-

-

Prepare TMB Stock Solution (Optional but recommended for storage):

-

Dissolve this compound in DMSO to a concentration of 10 mg/ml.

-

Store in small aliquots at -20°C, protected from light.

-

-

Prepare Working Substrate Solution:

-

From Powder (for immediate use): Directly dissolve this compound in the phosphate-citrate buffer to the desired concentration (e.g., 0.1 mg/ml).

-

From Stock Solution: Dilute the TMB stock solution in phosphate-citrate buffer to the desired final concentration. For example, add 10 µl of a 10 mg/ml TMB stock solution to 10 ml of buffer for a final concentration of 10 µg/ml.

-

Immediately before use, add hydrogen peroxide to the TMB solution to a final concentration of approximately 0.01%. For example, add 3.3 µl of 30% H₂O₂ to 10 ml of TMB solution.

-

Preparation of TMB Sulfate Substrate Solution

Due to its lower water solubility, preparing a TMB sulfate solution often requires an initial dissolution step in an organic solvent.

Materials:

-

TMB sulfate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-citrate buffer (0.05 M, pH 5.0)

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Prepare TMB Stock Solution:

-

Dissolve TMB sulfate in DMSO to a concentration of 10 mg/ml. This may require gentle warming or sonication.

-

Store in small aliquots at -20°C, protected from light.

-

-

Prepare Working Substrate Solution:

-

Dilute the TMB stock solution in phosphate-citrate buffer (pH 5.0) to the desired final concentration.

-

Immediately before use, add hydrogen peroxide to a final concentration of approximately 0.01%.

-

Reaction Mechanism and Assay Workflow

The enzymatic reaction of TMB with HRP involves a two-step oxidation process.

Caption: HRP-catalyzed oxidation of TMB.

The general workflow for using a TMB substrate in an ELISA is outlined below.

Caption: General ELISA workflow with TMB substrate.

Conclusion and Recommendations

The selection between this compound and TMB sulfate is primarily dictated by practical considerations and the specific constraints of the experimental design.

-

This compound is the recommended choice for most standard HRP-based assays, including ELISA, due to its high water solubility, ease of preparation, and cost-effectiveness.[1]

-

TMB Sulfate should be selected for applications where chloride ions are known to interfere, such as in certain electrochemical detection systems.[1] It may also be considered in assays requiring long-term stability of the dissolved chromogenic solution.[1]

For both salts, it is imperative to protect the stock and working solutions from light to prevent auto-oxidation. All forms of TMB should be handled with appropriate laboratory safety precautions, as they may be potential irritants.

Ultimately, for novel or highly sensitive assays, empirical testing of both TMB salts may be warranted to determine the optimal substrate for achieving the desired performance characteristics.

References

Methodological & Application

TMB Dihydrochloride ELISA Protocol: A Detailed Guide for Researchers

This document provides a comprehensive, step-by-step protocol for the use of 3,3’,5,5’-Tetramethylbenzidine (TMB) dihydrochloride as a chromogenic substrate in Enzyme-Linked Immunosorbent Assays (ELISAs). It is intended for researchers, scientists, and drug development professionals seeking a reliable and sensitive method for horseradish peroxidase (HRP)-based detection.

Principle of the TMB-Based ELISA

The TMB substrate is a crucial component in ELISAs where HRP is used as the enzyme conjugate. In the presence of HRP and a peroxide, TMB is oxidized, resulting in the formation of a blue-colored product.[1][2][3][4] This reaction can be monitored kinetically at a wavelength of 370 nm or 620-655 nm.[1][3][5] The addition of a stop solution, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), terminates the enzymatic reaction and changes the color of the solution to yellow.[1][2] This yellow product has a maximum absorbance at 450 nm, which can be measured using a microplate reader to quantify the analyte of interest.[1][3][5]

Materials and Reagents

A typical TMB substrate kit includes the following components. It is crucial to store these reagents at 2-8°C and protect them from light.[3]

| Component | Description | Storage |

| TMB Solution | Contains 3,3’,5,5’-Tetramethylbenzidine. | 2-8°C, protected from light |

| Peroxide Solution | Contains hydrogen peroxide in a buffer (e.g., citric acid buffer).[1] | 2-8°C |

| Stop Solution | Typically 1N or 2M Sulfuric Acid (H₂SO₄) or 1M Hydrochloric Acid (HCl).[1][6] | Room Temperature |

Experimental Protocol

This protocol outlines the general steps for using a TMB substrate system in a standard sandwich ELISA format. All reagents and samples should be brought to room temperature (18-25°C) before use.[7] It is recommended to run all standards and samples in at least duplicate to ensure accuracy.[7]

Step 1: Plate Preparation and Incubation

-

Antigen/Antibody Coating: Coat the wells of a 96-well microplate with the appropriate capture antibody or antigen diluted in a coating buffer. Incubate as required (e.g., overnight at 4°C or for a few hours at room temperature).[8]

-

Washing: Wash the plate multiple times (typically 3-5 times) with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound material.[9][10]

-

Blocking: Add a blocking buffer to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.[8]

-

Washing: Repeat the washing step.

Step 2: Sample and Antibody Incubation

-

Sample/Standard Addition: Add standards and samples to the appropriate wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow the analyte to bind to the coated antibody.[7]

-

Washing: Repeat the washing step.

-

Detection Antibody Addition: Add the HRP-conjugated detection antibody to each well. Incubate for a specified time (e.g., 1 hour) to allow it to bind to the captured analyte.[7]

-

Washing: Perform a thorough washing step to remove any unbound HRP-conjugated antibody. This is a critical step to minimize background signal.

Step 3: Substrate Reaction and Measurement

-

Substrate Preparation: Immediately before use, prepare the TMB substrate working solution. This often involves mixing equal volumes of the TMB Solution and the Peroxide Solution.[1] The solution should be colorless; a blue or turbid appearance may indicate contamination.[6]

-

Substrate Addition: Add 100 µL of the prepared TMB substrate solution to each well.[1][3][9]

-

Incubation: Incubate the plate at room temperature (or 37°C for faster development) in the dark for 15-30 minutes.[1][3] Monitor the color development; a blue color will appear in the wells with HRP activity.

-

Stopping the Reaction: Add 50-100 µL of the stop solution to each well.[1][7][11] The color in the wells will change from blue to yellow instantly.[6]

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within 30 minutes of adding the stop solution.[3] A reference wavelength (e.g., 540 nm or 570 nm) can be used to correct for optical imperfections in the plate.[6][12]

Workflow Diagram

Caption: ELISA workflow using TMB substrate.

Data Presentation and Analysis

The obtained absorbance values are used to construct a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of the analyte in the unknown samples can then be determined by interpolating their absorbance values from the standard curve.

| Standard Concentration (pg/mL) | Absorbance at 450 nm (Replicate 1) | Absorbance at 450 nm (Replicate 2) | Mean Absorbance |

| 0 | 0.052 | 0.055 | 0.0535 |

| 15.6 | 0.125 | 0.130 | 0.1275 |

| 31.2 | 0.230 | 0.235 | 0.2325 |

| 62.5 | 0.450 | 0.458 | 0.4540 |

| 125 | 0.890 | 0.900 | 0.8950 |

| 250 | 1.650 | 1.665 | 1.6575 |

| 500 | 2.850 | 2.870 | 2.8600 |

Troubleshooting

Common issues encountered during TMB-based ELISAs and their potential solutions are summarized below.

| Problem | Possible Cause | Solution |

| High Background | Insufficient washing.[10][13] | Increase the number of wash steps and ensure complete removal of wash buffer. |

| Contaminated TMB substrate.[13] | Use fresh, colorless TMB substrate. | |

| Incubation times are too long.[10] | Adhere strictly to the recommended incubation times. | |

| Substrate incubation in the light.[13][14] | Ensure the substrate incubation step is performed in the dark. | |

| Low Signal | Reagents expired or improperly stored.[10] | Check the expiration dates and storage conditions of all reagents. |

| Insufficient incubation times.[14] | Increase the incubation times for antibodies or substrate. | |

| Low concentration of detection antibody.[14] | Optimize the concentration of the HRP-conjugated antibody. | |

| High Variability | Pipetting errors.[10] | Use calibrated pipettes and ensure consistent pipetting technique. |

| Uneven washing.[10] | Ensure all wells are washed equally, either manually or with an automated washer. | |

| "Edge effect" due to temperature variations.[10] | Ensure the plate is incubated in a stable temperature environment and use a plate sealer. |

Signaling Pathway and Reaction Mechanism

The enzymatic reaction involves the HRP-catalyzed oxidation of TMB by hydrogen peroxide. This process results in the formation of a blue charge-transfer complex. The addition of an acid stop solution disrupts this complex, leading to the formation of a yellow diimine product.

Caption: TMB reaction mechanism in ELISA.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 3. Adaltis S.r.l. - Blue Star - TMB Solution for Elisa [adaltis.net]

- 4. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 5. abioreagents.com [abioreagents.com]

- 6. bmrservice.com [bmrservice.com]

- 7. ELISA Protocols [sigmaaldrich.com]

- 8. immunoreagents.com [immunoreagents.com]

- 9. 1.transgenbiotech.com [1.transgenbiotech.com]

- 10. maxanim.com [maxanim.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. cusabio.com [cusabio.com]

- 13. assaygenie.com [assaygenie.com]

- 14. bitesizebio.com [bitesizebio.com]

Preparation of TMB Dihydrochloride Working Solution from Powder: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a widely used, sensitive, and non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] This document provides detailed application notes and a standardized protocol for the preparation of a TMB dihydrochloride working solution from its powder form. The protocol outlines the preparation of necessary buffers and the final working solution, ensuring reliable and reproducible results in downstream applications.

Application Notes

Chemical Properties and Storage:

This compound is the salt form of TMB, which offers the advantage of being directly soluble in aqueous media.[3][4] The powder is typically an off-white to slight red crystalline solid. For long-term storage, the powder should be kept at -20°C in the dark, where it can be stable for up to three years.[1][5] Stock solutions of TMB, typically prepared in dimethyl sulfoxide (DMSO), can be stored in aliquots at -20°C for at least a year, or even up to two years.[1][3] Any change in the color of the working solution may indicate oxidation and potential loss of activity.[3][4]

Principle of Action:

In the presence of HRP and hydrogen peroxide (H₂O₂), TMB is oxidized to produce a soluble blue-colored product.[3][4] The intensity of the blue color is proportional to the amount of HRP activity. The reaction can be read spectrophotometrically at wavelengths of 370 nm or 620-655 nm.[3][6] For endpoint assays, the reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄), which changes the color to yellow.[3][6] The yellow product can be read at 450 nm, which often results in a 2- to 4-fold increase in sensitivity.[3][4]

Safety Precautions:

This compound should be handled in a well-ventilated area.[7] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[7][8] Avoid the formation of dust and aerosols during handling.[7] In case of contact, wash the affected area thoroughly with water.[9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[7][10]

Quantitative Data Summary

The following table summarizes the typical concentrations and components used in the preparation of this compound working solutions.

| Component | Stock Solution Concentration | Working Solution Concentration | pH | Notes |

| This compound | 1 - 10 mg/mL in DMSO | Varies with protocol | N/A | The dihydrochloride salt is preferred for its direct solubility in aqueous solutions.[3] |

| Phosphate-Citrate Buffer | 0.05 - 0.1 M | 0.05 - 0.1 M | 5.0 | A commonly used buffer for TMB working solutions.[3][11] |

| Sodium Citrate Buffer | 0.01 - 0.2 M | 0.01 - 0.2 M | 5.0 | An alternative to phosphate-citrate buffer.[11] |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) | ~0.006% (final) | N/A | Should be fresh and added to the working solution immediately before use.[3][11] |

| Stop Solution (Sulfuric Acid) | 2 M | Varies with reaction volume | N/A | Added to stop the enzymatic reaction and convert the blue product to a stable yellow product for endpoint measurement.[3] |

Experimental Workflow

Figure 1. Workflow for the preparation and use of this compound working solution.

Experimental Protocol

This protocol describes the preparation of a this compound working solution using a phosphate-citrate buffer, a widely cited method.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Citric acid, monohydrate

-